![molecular formula C19H24N2O2 B14375475 N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide CAS No. 90266-43-6](/img/structure/B14375475.png)
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a butoxyphenylmethylamino group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide typically involves the following steps:
Formation of the Intermediate Amine: The initial step involves the reaction of 4-butoxybenzyl chloride with 3-aminophenylacetic acid under basic conditions to form the intermediate amine.
Acylation Reaction: The intermediate amine is then reacted with acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-(methylamino)phenyl)acetamide
- N-(4-(ethylamino)phenyl)acetamide
Uniqueness
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide stands out due to the presence of the butoxy group, which imparts unique lipophilic properties. This structural feature can enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds.
Properties
CAS No. |
90266-43-6 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-[(4-butoxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-12-23-19-10-8-16(9-11-19)14-20-17-6-5-7-18(13-17)21-15(2)22/h5-11,13,20H,3-4,12,14H2,1-2H3,(H,21,22) |
InChI Key |
JUKROTXJJWGNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
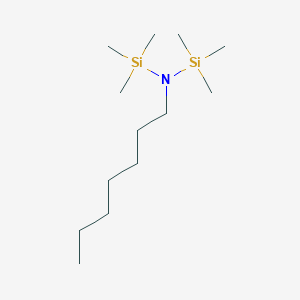

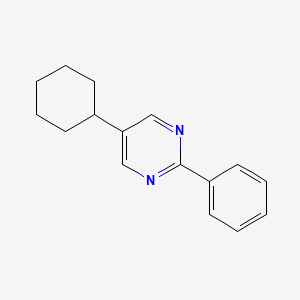

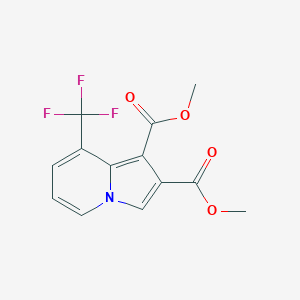
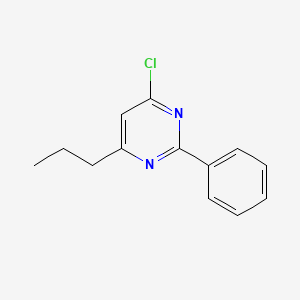
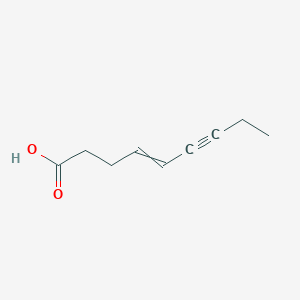
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
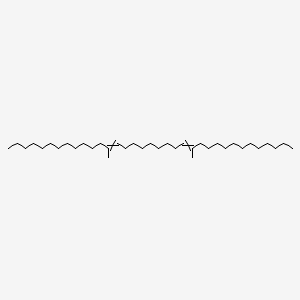
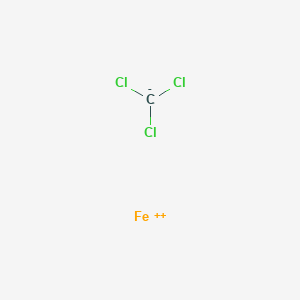
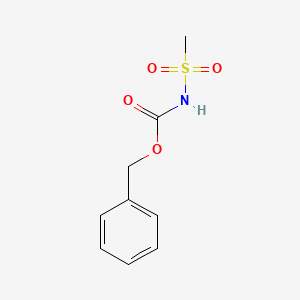
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

